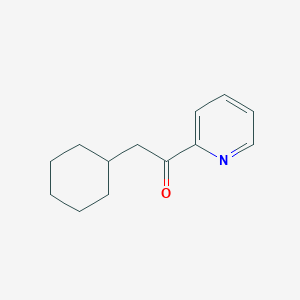

Cyclohexylmethyl 2-pyridyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCULAVYSHWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453851 | |

| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-75-8 | |

| Record name | 2-Cyclohexyl-1-(2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Cyclohexylmethyl 2-pyridyl ketone

An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl 2-pyridyl ketone

Abstract

This compound is a valuable heterocyclic ketone that serves as a key intermediate and building block in medicinal chemistry and materials science. Its structural motif, combining a flexible cycloaliphatic group with a rigid, coordinating pyridyl ring, makes it an attractive scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, designed for researchers, chemists, and drug development professionals. We will delve into three core synthetic paradigms: organometallic addition to pyridine electrophiles, acylation of organometallic reagents with activated pyridine-2-carboxylic acid derivatives, and the oxidation of a precursor secondary alcohol. The discussion emphasizes the underlying chemical principles, the rationale for methodological choices, and provides detailed, field-proven protocols to empower scientists in their synthetic endeavors.

Introduction and Strategic Overview

The synthesis of 2-acylpyridines is a cornerstone of heterocyclic chemistry, owing to their prevalence in biologically active molecules and their utility as ligands in catalysis.[1][2] The target molecule, this compound, presents a straightforward yet illustrative synthetic challenge. A retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approach.

Caption: Retrosynthetic analysis of this compound.

This guide is structured around these three logical pathways, offering a comparative analysis to facilitate method selection based on laboratory-specific constraints such as scale, cost, and available equipment.

Method 1: Organometallic Addition to a Pyridine Nitrile Electrophile

This is arguably the most direct and classical approach for forging the ketone's carbon skeleton. It leverages the high nucleophilicity of organometallic reagents and the electrophilic nature of the nitrile carbon.

Scientific Principle and Rationale

The core of this method is the addition of a cyclohexylmethyl organometallic reagent, typically a Grignard (Cyclohexylmethylmagnesium bromide) or an organolithium species, to 2-cyanopyridine. Organometallic reagents are potent nucleophiles and strong bases; however, the reaction with a nitrile is highly chemoselective.[3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the desired ketone.

The choice of an organomagnesium (Grignard) reagent is often preferred over an organolithium counterpart for additions to enolizable ketones or nitriles, as the lower basicity of the Grignard reagent can minimize side reactions like deprotonation at the alpha-position.[3]

Experimental Protocol

Step A: Preparation of Cyclohexylmethylmagnesium Bromide

-

To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or THF.

-

Add a solution of cyclohexylmethyl bromide (1.0 eq) in the anhydrous solvent dropwise to the magnesium suspension. Initiation may require gentle warming or the addition of a small iodine crystal.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step B: Reaction with 2-Cyanopyridine and Hydrolysis

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 2-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by slowly pouring the mixture into a stirred solution of aqueous acid (e.g., 2 M HCl) cooled in an ice bath.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final ketone.

Caption: Workflow for synthesis via organometallic addition to nitrile.

Method 2: Acylative Coupling with Activated Pyridine-2-Carboxylic Acid

This strategy involves activating 2-picolinic acid (pyridine-2-carboxylic acid) to create a highly reactive acylating agent, which is then coupled with a cyclohexylmethyl organometallic nucleophile. This approach offers versatility through the choice of activating group.

Scientific Principle and Rationale

Direct reaction of a carboxylic acid with a Grignard reagent is unproductive for ketone synthesis, as the acidic proton is rapidly quenched, and the resulting carboxylate is generally unreactive. Therefore, the carboxylic acid must be converted into a more electrophilic derivative. While acid chlorides are classic choices, they are often too reactive, leading to a double addition of the organometallic reagent to form a tertiary alcohol.

A superior alternative is the use of S-(2-pyridyl) thioates.[4] These compounds exhibit attenuated reactivity, allowing for the selective formation of the ketone. The reaction is often accelerated by the addition of a copper(I) catalyst, which is believed to proceed via an organocuprate intermediate, further enhancing selectivity.[5] This method provides excellent yields and avoids the over-addition problem.

Experimental Protocol

Step A: Synthesis of S-(2-Pyridyl) 2-pyridinecarbothioate

-

Suspend 2-picolinic acid (1.0 eq) in a suitable solvent like dichloromethane.

-

Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of 2-picolinoyl chloride.[6][7]

-

In a separate flask, prepare a solution of 2-pyridinethiol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane.

-

Cool the thiol solution to 0 °C and add the freshly prepared 2-picolinoyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude thioester, which can be purified by chromatography or recrystallization.

Step B: Copper-Catalyzed Coupling with Grignard Reagent

-

To a solution of the S-(2-pyridyl) 2-pyridinecarbothioate (1.0 eq) in anhydrous THF at -10 °C, add a catalytic amount of copper(I) cyanide (CuCN, ~5 mol%).

-

Slowly add the previously prepared Cyclohexylmethylmagnesium bromide solution (1.1 eq) while maintaining the low temperature.

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

-

Purify via silica gel chromatography to afford the target ketone. High yields (often >85%) are typically reported for this type of coupling.[4]

| Parameter | Method 1 (Nitrile) | Method 2 (Thioester) |

| Key Electrophile | 2-Cyanopyridine | S-(2-Pyridyl) 2-pyridinecarbothioate |

| Key Challenge | Potential for side reactions if starting materials are not pure. | Requires a two-step sequence to prepare the activated ester. |

| Selectivity | Generally good; imine intermediate prevents over-addition. | Excellent; avoids tertiary alcohol formation. |

| Typical Yield | Moderate to Good | Good to Excellent |

| Reagent Cost | 2-Cyanopyridine is relatively inexpensive. | 2-Picolinic acid and 2-pyridinethiol are also accessible. |

Table 1: Comparison of key parameters for Method 1 and Method 2.

Method 3: Oxidation of Cyclohexylmethyl(pyridin-2-yl)methanol

This two-step approach decouples the carbon-carbon bond formation from the establishment of the ketone functionality. It is particularly advantageous if the precursor alcohol is readily accessible or if other functional groups in a more complex molecule are incompatible with highly reactive organometallics.

Scientific Principle and Rationale

The first step involves the synthesis of the secondary alcohol, Cyclohexylmethyl(pyridin-2-yl)methanol, typically via the addition of a cyclohexylmethyl Grignard reagent to 2-pyridinecarboxaldehyde. The second, crucial step is the selective oxidation of this secondary alcohol to the corresponding ketone.[8]

A wide array of oxidizing agents can accomplish this transformation.[9][10] The choice of oxidant is critical and depends on factors like scale, desired reaction conditions (acidic vs. neutral), and tolerance for heavy metal waste.

-

Chromium-based Reagents: Pyridinium chlorochromate (PCC) is a common choice that works under milder, non-aqueous conditions, preventing over-oxidation.[11] However, the toxicity and disposal of chromium waste are significant drawbacks.

-

DMSO-based Reagents (e.g., Parikh-Doering): The sulfur trioxide pyridine complex in the presence of DMSO and a tertiary amine provides a mild and metal-free oxidation.[12] This method is often preferred for its operational simplicity and less hazardous waste profile.

-

Periodinanes (e.g., Dess-Martin Periodinane): DMP is a highly reliable and mild oxidant that provides high yields of ketones at room temperature. Its primary disadvantages are the high cost and potentially explosive nature if not handled correctly.

Experimental Protocol (using Parikh-Doering Oxidation)

Step A: Synthesis of Cyclohexylmethyl(pyridin-2-yl)methanol

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF at 0 °C, add a solution of Cyclohexylmethylmagnesium bromide (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash, dry, and concentrate to yield the crude alcohol, which can be purified or used directly in the next step.

Step B: Parikh-Doering Oxidation

-

Dissolve the crude alcohol (1.0 eq) in a mixture of anhydrous DMSO and dichloromethane.

-

Add triethylamine (3.0-5.0 eq) to the solution.

-

Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise, ensuring the temperature remains low.

-

Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane. Wash the combined organic layers with dilute acid, water, and brine.

-

Dry over sodium sulfate, concentrate, and purify by column chromatography.

Caption: Two-stage workflow for the synthesis via oxidation.

Conclusion and Method Selection

The can be successfully achieved through several robust and reliable methods.

-

Method 1 (Nitrile Addition) is the most direct C-C bond-forming approach and is excellent for its atom economy and straightforward execution.

-

Method 2 (Acylative Coupling) , particularly via a thioester intermediate, offers superior control and often higher yields, making it a trustworthy choice for avoiding over-addition side products.

-

Method 3 (Oxidation) provides strategic flexibility, allowing the synthesis to be performed in two distinct stages. This is highly valuable in the context of complex molecule synthesis where mild, late-stage functionalization is required.

The optimal choice depends on the specific objectives of the research. For rapid, large-scale access, Method 1 is highly attractive. For syntheses requiring maximum control and yield, Method 2 is often the superior choice. For integrating the synthesis into a multi-step sequence, the strategic decoupling offered by Method 3 is invaluable. Each method, grounded in fundamental principles of organic chemistry, provides a reliable pathway to this important synthetic building block.

References

-

Kröhnke, F. The Kröhnke Pyridine Synthesis. Wikipedia. [Link]

-

Organic Syntheses. Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]

- Google Patents. Preparation method of 2-acetylpyridine. CN109503469B.

- Google Patents.

-

ResearchGate. Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. ResearchGate. [Link]

-

Rashid, U., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]

-

LookChem. Preparation of Cyclohexyl methyl ketone. Chempedia. [Link]

- Google Patents. A kind of preparation method of 2- acetylpyridine. CN109503469A.

-

Liu, W., et al. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Journal of the American Chemical Society. [Link]

-

ACS Publications. A Ketone Synthesis via Cu(I)-Catalyzed Regioselective Coupling of 2-Pyridylthioesters with Grignard Reagents. The Journal of Organic Chemistry. [Link]

-

Huang, G., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

-

SciSpace. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. [Link]

-

Ramón, D. J., & Yus, M. Catalytic asymmetric alkylation of ketones using organometallic reagents. PubMed. [Link]

-

Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]

-

Seki, M. New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents. American Chemical Society. [Link]

-

Chemistry LibreTexts. Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

NIST. Cyclohexanone. NIST WebBook. [Link]

- Google Patents. Process for the oxidation of primary and secondary alcohols. US3444216A.

-

Chemistry LibreTexts. Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

mzCloud. Cyclohexyl phenyl ketone. mzCloud. [Link]

-

Zipse, H. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. SYNTHESIS. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Reddit. Organometallic addition to an enolizable ketone. r/Chempros. [Link]

-

Tojo, G., & Fernández, M. I. Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

-

ResearchGate. Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. ResearchGate. [Link]

-

Chemguide. Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

ACS Publications. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]

-

YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Leah4sci. [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals - American Chemical Society [acs.digitellinc.com]

- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]

Spectroscopic Profile of Cyclohexylmethyl 2-pyridyl ketone: A Technical Guide

Molecular Structure and Key Features

Cyclohexylmethyl 2-pyridyl ketone possesses a unique combination of functionalities that dictate its spectroscopic behavior. The molecule consists of a cyclohexyl ring connected via a methylene bridge to a carbonyl group, which is in turn attached to a 2-substituted pyridine ring. This arrangement, particularly the conjugation of the ketone with the aromatic pyridine system, is crucial for interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridyl H6 | 8.6 - 8.8 | Doublet | 1H |

| Pyridyl H4 | 7.8 - 8.0 | Triplet | 1H |

| Pyridyl H3 | 7.9 - 8.1 | Doublet | 1H |

| Pyridyl H5 | 7.4 - 7.6 | Triplet | 1H |

| Methylene (-CH₂-) | 3.0 - 3.3 | Doublet | 2H |

| Cyclohexyl (-CH-) | 1.8 - 2.0 | Multiplet | 1H |

| Cyclohexyl (-CH₂-) | 1.0 - 1.8 | Multiplet | 10H |

Rationale behind the Predictions:

-

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The H6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded. The electron-withdrawing effect of the carbonyl group will further deshield the pyridyl protons, particularly H3 and H4.

-

Methylene Protons: The protons of the methylene bridge are adjacent to the carbonyl group, which causes a significant downfield shift into the 3.0-3.3 ppm range. They are expected to appear as a doublet due to coupling with the single proton on the adjacent cyclohexyl carbon.

-

Cyclohexyl Protons: The protons on the cyclohexyl ring will be in the aliphatic region (1.0-2.0 ppm). The methine proton (the one attached to the carbon bearing the methylene group) will be the most downfield of the cyclohexyl protons. The remaining ten protons will appear as a complex multiplet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 198 - 202 |

| Pyridyl C2 | 152 - 155 |

| Pyridyl C6 | 148 - 150 |

| Pyridyl C4 | 136 - 138 |

| Pyridyl C3 | 126 - 128 |

| Pyridyl C5 | 121 - 123 |

| Methylene (-CH₂-) | 45 - 50 |

| Cyclohexyl (-CH-) | 40 - 45 |

| Cyclohexyl (-CH₂-) | 25 - 35 |

Rationale behind the Predictions:

-

Carbonyl Carbon: The carbonyl carbon of a ketone typically appears significantly downfield, in the range of 190-220 ppm.[1][2] Conjugation with the pyridine ring is expected to shift it slightly upfield compared to a simple aliphatic ketone.

-

Pyridyl Carbons: The carbons of the pyridine ring will be in the aromatic region (120-160 ppm). The carbon attached to the nitrogen (C2 and C6) will be the most deshielded. The carbon directly attached to the carbonyl group (C2) will also be significantly deshielded.

-

Aliphatic Carbons: The methylene and cyclohexyl carbons will appear in the aliphatic region of the spectrum. The carbon of the methylene bridge, being alpha to the carbonyl group, will be more deshielded than the cyclohexyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| C=C and C=N Stretch (Pyridine) | 1580 - 1610 | Medium-Strong |

| C-H Stretch (sp³ Aliphatic) | 2850 - 2960 | Strong |

| C-H Stretch (sp² Aromatic) | 3010 - 3080 | Medium-Weak |

Rationale behind the Predictions:

-

Carbonyl Stretch: A strong absorption band due to the C=O stretching vibration is the most characteristic feature of a ketone, typically appearing around 1715 cm⁻¹ for saturated aliphatic ketones.[3] However, conjugation with the pyridine ring will lower the frequency to the 1690-1710 cm⁻¹ range.[3][4]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1580-1610 cm⁻¹ region.

-

C-H Stretches: Strong absorptions corresponding to the C-H stretching of the cyclohexyl and methylene groups will be observed just below 3000 cm⁻¹, while the weaker C-H stretches of the pyridine ring will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

The predicted molecular formula for this compound is C₁₂H₁₅NO, with a monoisotopic mass of approximately 189.1154 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189.

Predicted Fragmentation Pathways

The primary fragmentation mechanism for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[6]

Sources

Introduction: The Unique Role of Pyridyl Ketones in Chelation Chemistry

An In-Depth Technical Guide to Chelation Effects in Pyridyl Ketone Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Pyridyl ketone compounds represent a class of exceptionally versatile chelating agents whose utility in coordination chemistry, catalysis, and medicine is rapidly expanding. The defining characteristic of these ligands, particularly di-2-pyridyl ketone (dpk), is not merely their ability to form stable metal complexes through various coordination modes, but the profound electronic and steric effects that chelation imparts upon the ketone moiety itself. The coordination of the pyridyl nitrogen atoms to a metal center significantly activates the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This chelation-induced reactivity leads to the in situ formation of novel gem-diol or hemiketal/alkoxide ligands, a transformation that unlocks unique structural motifs and functionalities. This guide provides a detailed exploration of these chelation effects, from the fundamental principles of coordination to their practical applications in homogeneous catalysis and the development of novel therapeutics for cancer, neurodegenerative diseases, and microbial infections. We present field-proven experimental protocols, quantitative data, and mechanistic insights to equip researchers and drug development professionals with a comprehensive understanding of this dynamic area of chemistry.

Pyridyl ketones, particularly those with pyridyl groups in the 2-position, serve as privileged scaffolds in coordination chemistry. The prototypical example, di-2-pyridyl ketone (dpk), is a versatile organic ligand with three potential donor groups: the two pyridyl nitrogen atoms and the carbonyl oxygen atom.[1] This arrangement allows it to function as a terminal, monodentate, chelating, or bridging ligand, leading to a rich diversity of coordination complexes.[1] While the initial chelation typically involves the nitrogen atoms, the most scientifically significant "effect" of this coordination is the subsequent transformation of the ketone functional group, which dramatically influences the final structure and properties of the metal complex.

Core Principles of Coordination: Versatility in Binding

The structural diversity of pyridyl ketone complexes stems from the ligand's ability to adopt multiple coordination modes. The neutral dpk molecule can act as a bidentate ligand by forming bonds through the two nitrogen atoms (N,N-coordination) or through one nitrogen and the carbonyl oxygen (N,O-coordination).[2] It can also act as a tridentate ligand, bridging metal centers.[2]

-

N,N'-Bidentate Chelation: This is the most common initial binding mode, forming a stable six-membered chelate ring. In this mode, mononuclear transition metal complexes are typically isolated.[2]

-

N,O-Bidentate Chelation: This mode is also possible, forming a five-membered chelate ring.

-

Bridging Coordination: When the carbonyl oxygen atom participates in bonding, it often leads to the formation of polynuclear or cluster complexes.[2]

The preferred coordination mode is influenced by factors such as the metal ion's identity, the solvent system, and the presence of other coordinating anions.

Caption: Common coordination modes of di-2-pyridyl ketone (dpk).

The Primary Chelation Effect: Activation and Transformation of the Carbonyl Group

The cornerstone of pyridyl ketone chemistry is the chelation-induced activation of the carbonyl group. When the pyridyl nitrogen atoms coordinate to a Lewis acidic metal center, electron density is withdrawn from the aromatic rings. This inductive effect propagates to the carbonyl carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack.[3]

In the presence of nucleophilic solvents like water or alcohols, the coordinated ketone undergoes an addition reaction to form a geminal diol or a hemiketal, respectively.[1][2] This in situ transformation is remarkable because ketones are not typically hydrated to any significant extent in aqueous media unless flanked by strong electron-withdrawing groups.[3] Metal coordination thus serves as a "switch" to trigger this latent reactivity.

This process effectively creates a new, transformed ligand that binds to the metal center. For example, the reaction of di-2-pyridyl ketone (dpk) with palladium(II) chloride in ethanol does not yield a complex of dpk itself, but rather its ethanol adduct, the (dpk·EtOH) hemiketal.[4]

Caption: Chelation activates the carbonyl for nucleophilic attack.

Applications in Drug Development and Medicinal Chemistry

The ability of pyridyl ketones to form stable metal chelates is of significant interest to drug development professionals, with applications spanning oncology, neurodegenerative disease, and infectious disease.

Anti-Cancer Activity via Iron Chelation and DNA Interaction

Rapidly proliferating cancer cells have a higher requirement for iron than normal cells, making iron chelation a viable anti-cancer strategy. Derivatives of di-2-pyridyl ketone, such as the di-2-pyridylketone isonicotinoyl hydrazone (PKIH) analogues, have been identified as potent iron chelators with marked anti-proliferative activity.[5] These agents can sequester intracellular iron, disrupting the cell cycle and inhibiting DNA synthesis, with an efficacy similar to or exceeding other highly cytotoxic chelators.[5]

Furthermore, metal complexes of pyridyl ketones have been shown to interact directly with biological macromolecules. In silico docking studies of Pd(II) complexes of dpk and its ethanol adduct have demonstrated potential binding activity against DNA, suggesting a mechanism for inducing cytotoxicity in cancer cells.[4] Ruthenium complexes are also being explored for this purpose.[1]

Potential in Neurodegenerative Diseases

The dysregulation of metal ions (copper, iron, and zinc) is closely linked to the onset and progression of Alzheimer's disease, as these ions can modulate the aggregation of the amyloid-β (Aβ) peptide.[6] Consequently, metal chelation is a key therapeutic strategy. While research into pyridyl ketone complexes for this specific application is emerging, the broader class of metal complexes is being extensively investigated to inhibit Aβ aggregation and cytotoxicity.[7][8] The principles of chelation and the ability to design ligands with specific properties make pyridyl ketones attractive candidates for developing therapeutics to restore metal homeostasis in the brain.

Antimicrobial Agents

The search for new antimicrobial agents is critical in an era of increasing drug resistance. Pyridine-derived compounds are known to possess a wide range of biological activities, including antimicrobial and antiviral effects.[9] Metal complexes of a Schiff base derived from a pyridyl ketone precursor have demonstrated broad-spectrum antimicrobial activity against various bacteria, yeasts, and fungi.[10] Notably, the Zn(II) complex in one study was found to be the most effective, highlighting the importance of the coordinated metal in defining the biological activity.[10]

Applications in Homogeneous Catalysis

Beyond medicine, pyridyl ketone metal complexes are highly effective catalysts. Palladium(II) complexes of dpk and its in situ formed derivatives have shown notable catalytic function in C-C cross-coupling reactions, which are fundamental transformations in organic synthesis.[4][11]

Specifically, these complexes are excellent pre-catalysts for the Heck reaction, used to couple aryl halides with alkenes.[4] The catalytic activity is influenced by the ligand structure; for example, the hemiketal (dpk·EtOH)PdCl₂ complex has been shown to be a more active catalyst than its parent ketone complex, (dpk)PdCl₂.[4] This demonstrates how the chelation-induced transformation of the ligand can be leveraged to tune catalytic performance.

Experimental Methodologies & Protocols

The following protocols are synthesized from established, peer-reviewed procedures and provide a self-validating framework for the synthesis and application of these complexes.

Protocol: Synthesis of a (dpk)PdCl₂ Complex[4]

-

Materials: Di-2-pyridyl ketone (dpk), PdCl₂(PhCN)₂, Dichloromethane (CH₂Cl₂), n-hexane.

-

Procedure:

-

Under an inert argon atmosphere using Schlenk line techniques, dissolve 0.40 mmol of PdCl₂(PhCN)₂ in 30 mL of CH₂Cl₂.

-

To this solution, add a solution of 0.41 mmol of dpk in 10 mL of CH₂Cl₂.

-

Stir the reaction mixture for 1 hour at room temperature. A clear, red-colored solution should form.

-

Reduce the volume of the solution to approximately 1 mL under reduced pressure.

-

Add 20 mL of n-hexane to precipitate the product.

-

Filter the resulting brown particles, wash thoroughly with diethyl ether, and dry under vacuum.

-

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. A characteristic C=O stretch should be observed around 1655 cm⁻¹.

-

Protocol: In Situ Transformation to (dpk·EtOH)PdCl₂[4]

-

Materials: (dpk)PdCl₂ complex (from Protocol 6.1), Dichloromethane (CH₂Cl₂), Ethanol (EtOH), Diethyl ether.

-

Procedure:

-

Dissolve 0.20 mmol of the (dpk)PdCl₂ complex in a 1:5 mixture of dichloromethane/ethanol.

-

Subject the mixture to ultrasonication for 10 minutes to ensure complete dissolution.

-

Seal the vessel and stir the reaction for 24 hours at room temperature.

-

Concentrate the solution to a 1 mL volume under reduced pressure.

-

Add 20 mL of diethyl ether to precipitate a light red solid.

-

Filter the solid, wash well with n-hexane, and dry under vacuum.

-

Validation: Characterization by IR spectroscopy should show the disappearance of the C=O stretch (around 1655 cm⁻¹) and the appearance of a broad O-H stretch (around 3450 cm⁻¹), confirming the nucleophilic addition of ethanol.

-

Protocol: Catalytic Heck Reaction[4]

Caption: Experimental workflow for a Pd-catalyzed Heck reaction.

Characterization Techniques

A multi-faceted approach is required to fully characterize pyridyl ketone complexes and validate the chelation-induced transformations.

-

Infrared (IR) Spectroscopy: Crucial for monitoring the reaction at the carbonyl group. The disappearance of the C=O stretching frequency and the appearance of an O-H stretch is definitive evidence of gem-diol or hemiketal formation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand structure in solution.

-

X-ray Crystallography: Provides unambiguous, solid-state structural information, confirming coordination modes, bond lengths, and the geometry of the transformed ligand.[4]

-

UV-Vis Spectroscopy: Can be used to monitor the electronic transitions and track the in situ formation of new species.[4]

-

Mass Spectrometry (FAB-MS, ESI-MS): Confirms the mass and fragmentation patterns of the synthesized complexes.

Quantitative Data Summary

Quantitative data is essential for comparing the efficacy and properties of different pyridyl ketone chelates.

Table 1: Stability Constants of a Co(II)-DPKBH Complex Data for di-2-pyridyl ketone benzoylhydrazone (DPKBH) in 50% (V/V) ethanolic solution at pH 5.3 and 25.0°C.[12]

| Constant | Value |

| Overall Formation Constant (β₁) | 5.305 × 10⁶ M⁻¹ |

| Overall Formation Constant (β₂) | 8.476 × 10¹⁰ M⁻² |

Table 2: Catalytic Performance in Heck Reaction Reaction: Iodobenzene + Methyl Acrylate. Conditions: 80°C, DMF solvent.[4]

| Catalyst | Base | Time (h) | Conversion (%) |

| (dpk)PdCl₂ | KOH | 1 | 87 |

| (dpk)PdCl₂ | Et₃N | 24 | 93 |

| (dpk·EtOH)PdCl₂ | KOH | 1 | 99 |

| (dpk·EtOH)PdCl₂ | Et₃N | 24 | 99 |

Conclusion and Future Outlook

The chelation effects in pyridyl ketone compounds extend far beyond simple metal binding. The coordination-induced activation of the carbonyl group is a powerful tool, enabling the in situ generation of complex, functional ligands from simple precursors. This unique reactivity has profound implications for catalyst design, where ligand transformation can directly tune activity and selectivity. For drug development professionals, the versatile coordination chemistry of pyridyl ketones offers a robust platform for designing targeted therapeutics. The proven efficacy of their derivatives as iron chelators for anti-cancer applications and their potential as antimicrobial agents and modulators of neurodegenerative processes highlights the immense promise of this ligand class. Future research will likely focus on synthesizing more complex, functionalized pyridyl ketones to enhance biological targeting, improve catalytic efficiency, and further unravel the intricate relationship between chelation, reactivity, and function.

References

-

Gomes, L., Bataglioli, J. C., & Storr, T. (2020). Metal complexes that bind to the amyloid-β peptide of relevance to Alzheimer's disease. Coordination Chemistry Reviews, 412, 213255. Available at: [Link]

-

Wang, L., et al. (2022). A computational study of metal ions interaction with amyloid-β 1–42 peptide structure in hyperpyrexia: Implications for Alzheimer disease. Frontiers in Aging Neuroscience, 14, 914945. Available at: [Link]

-

Chen, X., et al. (2024). Mechanism of Metal Complexes in Alzheimer's Disease. International Journal of Molecular Sciences, 25(22), 11873. Available at: [Link]

-

Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(12), 1478. Available at: [Link]

-

Ghosh, K., et al. (2012). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. Polyhedron, 34(1), 20-27. Available at: [Link]

-

AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 25073–25083. Available at: [Link]

-

Kalfagiannis, D. P., & Perlepes, S. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. European Journal of Inorganic Chemistry, 2009(19), 2695-2719. Available at: [Link]

-

Hayne, D. J., Lim, S., & Donnelly, P. S. (2016). Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease. Chemical Society Reviews, 45(6), 1576-1587. Available at: [Link]

-

Drzeżdżon, J., et al. (2022). Mechanism of Metal Complexes in Alzheimer's Disease. International Journal of Molecular Sciences, 25(22), 11873. Available at: [Link]

-

de Almeida, L. F., et al. (2007). Spectrophotometric Determination of the Stability Constants of Co(II) and DPKBH (DI-2-Pyridyl Ketone Benzoylhydrazone). Journal of the Brazilian Chemical Society, 18(2), 346-351. Available at: [Link]

-

AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]

-

Farzaneh, F., & Ghandali, M. (2009). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 21(5), 3441-3448. Available at: [Link]

-

Kumah, R. T., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters, 150, 2647–2658. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2025). Pyridine-Derived Chelates: Synthesis, Characterization, Antimicrobial screening and their Potential as Anti- H. Pylori, Antibreast Cancer and Anti-COVID-19 Agents. Journal of Chemical Health Risks, 15(4). Available at: [Link]

-

Sommerer, S. O., & Abboud, K. A. (1993). Structure of di-2-pyridyl ketone-hydrate platinum(II) chloride tetrahydrate. Acta Crystallographica Section C, 49(6), 1152-1154. Available at: [Link]

-

Lamba, A. (2007). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. Available at: [Link]

-

Sharma, P., & Singh, R. (2018). Stability constants of metal complexes and their applications. M. Sc. PART I SEMESTER – I Paper 101- Inorganic Chemistry-I. Available at: [Link]

-

Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(5), 1017-1040. Available at: [Link]

-

Richardson, D. R., et al. (2002). Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents. Blood, 99(9), 3372-3380. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A computational study of metal ions interaction with amyloid-β 1–42 peptide structure in hyperpyrexia: Implications for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Metal Complexes in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Metal Complexes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes & Protocols: Cyclohexylmethyl 2-pyridyl ketone as a Versatile Chemical Intermediate

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design.[2] Within this class, 2-acylpyridines, such as Cyclohexylmethyl 2-pyridyl ketone, serve as pivotal chemical intermediates. Their true value lies in their capacity for stereoselective transformation into chiral secondary alcohols and, subsequently, into complex chiral piperidines—a core motif in many pharmacologically active agents.[3][4][5]

This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail its physicochemical properties, propose a robust synthetic protocol, and present validated applications for its conversion into high-value chiral building blocks. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and analytical validation required for trustworthy and reproducible synthesis.

Compound Profile and Handling

This compound is a specialty chemical building block. A clear understanding of its properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 149108-75-8 | [6][7] |

| Molecular Formula | C₁₃H₁₇NO | [6][7] |

| Molecular Weight | 203.28 g/mol | [6][7] |

| Appearance | (Expected) Pale yellow to colorless oil or low-melting solid | General knowledge |

| Purity | Typically >97% | [6] |

| SMILES | O=C(CC1CCCCC1)C2=NC=CC=C2 | [7] |

| InChI Key | BTCULAVYSHWCJA-UHFFFAOYSA-N | [6] |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood.

-

Store in a cool, dry place away from strong oxidizing agents.[8]

-

Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthesis of this compound

While commercially available, understanding the synthesis of this intermediate is valuable. A common and effective method involves the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxamide derivative, such as a Weinreb amide, which prevents over-addition.

Protocol 2.1: Synthesis via Weinreb Amide

This protocol describes the synthesis starting from pyridine-2-carboxylic acid. The formation of the N-methoxy-N-methylamide (Weinreb amide) followed by the addition of a Grignard reagent provides a controlled and high-yield route to the desired ketone.

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

-

Weinreb Amide Formation:

-

To a solution of pyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup, dry the organic layer over MgSO₄, and purify by column chromatography to yield the Pyridine-2-Weinreb amide.

-

-

Grignard Reaction:

-

In a separate flame-dried flask, prepare cyclohexylmethylmagnesium bromide from cyclohexylmethyl bromide (1.5 eq) and magnesium turnings (1.6 eq) in anhydrous THF.

-

Cool the prepared Grignard reagent to 0 °C.

-

Dissolve the Pyridine-2-Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

-

Core Application: Asymmetric Reduction to a Chiral Alcohol

The most powerful application of prochiral 2-acylpyridines is their conversion into enantiomerically pure secondary alcohols.[3] These alcohols are invaluable chiral building blocks. Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for this transformation, often utilizing ruthenium (Ru) or rhodium (Rh) catalysts with chiral ligands.[9]

Causality Behind Experimental Choices:

-

Catalyst System: A pre-catalyst like [Rh(COD)Binapine]BF₄ is chosen for its proven high efficiency and enantioselectivity in the hydrogenation of various 2-pyridine ketones.[3] The chiral Binapine ligand creates a chiral pocket around the metal center, directing the hydride transfer to one specific face of the ketone.

-

Hydrogen Source: While high-pressure H₂ gas can be used, a formic acid/triethylamine (HCOOH/NEt₃) mixture is often preferred as a hydrogen source in transfer hydrogenation for its operational simplicity and milder conditions.[4]

-

Solvent: A polar aprotic solvent like isopropanol or methanol is typically used to dissolve the substrate and catalyst system effectively.

Protocol 3.1: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the highly enantioselective reduction of 2-pyridyl ketones.[3]

Caption: Workflow for asymmetric hydrogenation of the title ketone.

Step-by-Step Protocol:

-

Reaction Setup:

-

To a high-pressure autoclave, add this compound (1.0 eq) and the rhodium catalyst [Rh(COD)Binapine]BF₄ (0.01 eq).

-

Evacuate the autoclave and backfill with argon or nitrogen gas (repeat 3 times).

-

Add degassed methanol as the solvent via cannula.

-

-

Hydrogenation:

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Heat the reaction mixture to 40 °C and stir vigorously.

-

Monitor the reaction progress by taking aliquots (after safely depressurizing) and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude alcohol by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the chiral alcohol.

-

-

Analytical Validation (Self-Validation):

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Crucially, determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

-

| Parameter | Expected Outcome | Reference |

| Chemical Yield | >95% | [3] |

| Enantiomeric Excess (ee) | Up to 99% | [3] |

Downstream Synthesis: Accessing Chiral Piperidines

The chiral alcohol produced in the previous step is a gateway to synthesizing valuable chiral piperidines. The most direct route involves the complete reduction of the pyridine ring, which can often be achieved with high diastereoselectivity, guided by the existing stereocenter.[10][11]

Protocol 4.1: Diastereoselective Hydrogenation to a Chiral Piperidine

This protocol outlines the reduction of the pyridine ring to a piperidine ring using heterogeneous catalysis.

Caption: Multi-step pathway from ketone to chiral piperidine.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel, dissolve the chiral (cyclohexylmethyl)(pyridin-2-yl)methanol (1.0 eq) in methanol or acetic acid.

-

Carefully add a heterogeneous catalyst, such as Rhodium on Carbon (5-10% Rh/C, ~10 mol% loading), under an inert atmosphere. Acetic acid as a solvent can facilitate the reduction of the electron-deficient pyridinium species.

-

-

Hydrogenation:

-

Seal the vessel, evacuate, and backfill with argon.

-

Pressurize with hydrogen gas (typically 5-10 atm, though higher pressures may be needed).

-

Stir the reaction at a slightly elevated temperature (e.g., 50-80 °C) for 24-48 hours.[10]

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

-

Workup and Purification:

-

Cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. If acetic acid was used, it may need to be neutralized with a base (e.g., NaHCO₃) during an aqueous workup before extraction.

-

Purify the resulting chiral piperidinyl methanol derivative by column chromatography or crystallization.

-

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed intermediate offering a direct entry point to valuable, complex chiral structures. Through high-yield synthesis and, more importantly, highly selective asymmetric reduction, it provides access to enantiopure pyridyl alcohols. These alcohols are immediate precursors to chiral piperidines, a foundational scaffold in modern drug discovery. The protocols and workflows detailed in this guide demonstrate the robust utility of this intermediate, providing researchers with reliable methods to generate molecular complexity and accelerate the development of novel therapeutic agents.

References

-

Zhang, X. et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. Available at: [Link]

-

The Good Scents Company. (n.d.). cyclohexyl methyl ketone, 823-76-7. Available at: [Link]

-

PubChem. (n.d.). (3-Cyclohexyl)propyl 2-pyridyl ketone. Available at: [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. Available at: [Link]

-

Zhou, J. et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

-

Thieme Chemistry. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Available at: [Link]

-

Gwaram, N. S. et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

-

Sharma, A. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

-

Elsevier. (2019). Transfer hydrogenation of ketones catalyzed by 2,6-bis(triazinyl)pyridine ruthenium complexes. Tetrahedron Letters. Available at: [Link]

-

ResearchGate. (2007). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. Available at: [Link]

- Google Patents. (n.d.). Production process of cyclohexenyl methyl ketones.

-

Kumah, R. T. et al. (2019). Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. Dalton Transactions. Available at: [Link]

-

LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone. Available at: [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4. Available at: [Link]

-

DTIC. (1994). Piperidine Synthesis. Available at: [Link]

-

Islam, M. B. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of Cyclohexyl Methyl Ketone. Available at: [Link]

-

Reddit. (2023). Synthesis Of Chiral Piperidines. Available at: [Link]

-

Kitzinger, K. M. et al. (2019). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. Available at: [Link]

-

Knowles, J. P. & Parker, J. (2021). Asymmetric Partial Reductions of Pyridines. Chem. Available at: [Link]

-

Chemsrc. (n.d.). cyclohexylmethyl phenyl ketone. Available at: [Link]

-

NIH. (n.d.). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Available at: [Link]

-

ProQuest. (n.d.). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 149108-75-8|this compound|BLD Pharm [bldpharm.com]

- 8. Cyclohexyl methyl ketone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Piperidine synthesis [organic-chemistry.org]

- 11. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols: Scale-Up Synthesis of Cyclohexylmethyl 2-pyridyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Cyclohexylmethyl 2-pyridyl ketone and its derivatives are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their preparation, particularly on a larger scale, presents a unique set of challenges that require a deep understanding of reaction mechanisms, process safety, and modern analytical techniques. This guide provides a comprehensive overview of the critical considerations for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern process robustness and efficiency. We will delve into a detailed synthetic protocol, address the intricacies of handling highly reactive organometallic reagents, and explore the implementation of Process Analytical Technology (PAT) for real-time monitoring and control.

Strategic Selection of the Synthetic Route: A Balance of Efficiency and Scalability

Several synthetic pathways can be envisioned for the construction of this compound. After careful consideration of factors such as atom economy, reagent availability, and scalability, this guide will focus on the reaction of 2-lithiopyridine with cyclohexylacetyl chloride. This route is chosen for its directness and potential for high yield.

Alternative routes, such as Grignard-based approaches or palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), are also viable.[1][2][3][4][5] While Grignard reagents are powerful nucleophiles, their reactions with pyridyl systems can sometimes be complicated by side reactions.[6] Palladium-catalyzed methods offer excellent functional group tolerance but can introduce challenges related to catalyst cost, removal, and sensitivity.[7]

The chosen organolithium route, while requiring stringent anhydrous and inert conditions, offers a clean and efficient transformation when properly controlled.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory-scale synthesis and provides a foundation for further scale-up. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |

| 2-Bromopyridine | >98% | Sigma-Aldrich | Store under inert atmosphere.[8][9][10] |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Pyrophoric. Handle with extreme care using proper techniques.[11][12][13] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Freshly distilled from sodium/benzophenone or purchased anhydrous. |

| Cyclohexylacetic acid | >98% | TCI Chemicals | |

| Thionyl chloride (SOCl₂) | >99% | Alfa Aesar | Corrosive and lachrymatory. Handle in a fume hood. |

| Diethyl ether | Anhydrous | J.T. Baker | |

| Saturated aq. NH₄Cl solution | For quenching the reaction. | ||

| Saturated aq. NaHCO₃ solution | For workup. | ||

| Brine | For workup. | ||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic phase. |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.

-

Addition funnel.

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

-

Syringes and needles for transferring air-sensitive reagents.

-

Rotary evaporator.

-

Standard glassware for workup and purification.

Procedure

Part A: Preparation of Cyclohexylacetyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).

-

Reagent Addition: To the flask, add cyclohexylacetic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.[14]

-

Reaction: After the initial vigorous gas evolution subsides, heat the mixture to reflux for 2-3 hours, or until gas evolution ceases.

-

Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the cyclohexylacetyl chloride.

Part B: Synthesis of this compound

-

Preparation of 2-Lithiopyridine:

-

To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add 2-bromopyridine (1.0 eq) to the cold THF.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may turn deep red or brown, indicating the formation of 2-lithiopyridine.[15][16]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Acylation Reaction:

-

In a separate flask, dissolve the freshly prepared cyclohexylacetyl chloride (1.0 eq) in anhydrous THF.

-

Slowly add the solution of cyclohexylacetyl chloride to the 2-lithiopyridine solution at -78 °C. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

-

Reaction Quench and Workup:

-

Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quench of organolithium reagents is exothermic.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water and diethyl ether.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Industrial-scale purification may involve distillation in the presence of a non-volatile amine to remove aldehyde and other colored impurities.[17]

Scale-Up Considerations: From the Bench to the Plant

Translating a laboratory-scale procedure to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.

Heat Transfer and Temperature Control

-

Exothermicity: The formation of 2-lithiopyridine and its subsequent acylation are highly exothermic reactions. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

-

Mitigation Strategies:

-

Slow Addition: The rate of addition of n-butyllithium and cyclohexylacetyl chloride must be carefully controlled to manage the heat evolution.

-

Efficient Cooling: The reactor must have a robust cooling system to maintain the required low temperatures.

-

Dilution: Increasing the solvent volume can help to moderate the temperature increase.

-

Mixing and Mass Transfer

-

Heterogeneity: The reaction mixture may become heterogeneous, especially during the formation of the lithium salt.

-

Importance of Agitation: Efficient stirring is crucial to ensure uniform temperature distribution and good mass transfer between reactants. Inadequate mixing can lead to localized "hot spots" and potential side reactions.

Reagent Handling and Safety

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air.[11][12] Large-scale handling requires specialized equipment and procedures, such as transfer under inert gas pressure using dedicated lines.

-

Quenching: The quenching of large volumes of organolithium reagents is a hazardous operation. The quenching agent should be added slowly and with efficient cooling to control the exotherm.

Process Analytical Technology (PAT): A Window into the Reaction

PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[18] Implementing PAT can lead to improved process understanding, enhanced safety, and greater consistency.

In-situ FTIR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the synthesis in real-time.[19][20]

-

Monitoring 2-Lithiopyridine Formation: The disappearance of the C-Br stretch of 2-bromopyridine and the appearance of new bands corresponding to the C-Li bond can be monitored to track the formation of the organolithium species. This allows for precise determination of the reaction endpoint and ensures complete conversion before the addition of the acylating agent.

-

Monitoring Acylation: The consumption of 2-lithiopyridine and the formation of the ketone product (monitoring the C=O stretch) can be followed in real-time. This data can be used to optimize reaction time and prevent the formation of byproducts.

Caption: Workflow for PAT implementation using in-situ FTIR.

Benefits of PAT Implementation

-

Improved Safety: Real-time monitoring of reagent accumulation can prevent runaway reactions. For instance, if the FTIR data shows that 2-lithiopyridine is not being consumed as expected during the acylation, the addition of cyclohexylacetyl chloride can be stopped to prevent a dangerous buildup of unreacted organolithium.[21][22]

-

Enhanced Process Control: Precise endpoint determination ensures consistent product quality and can reduce batch-to-batch variability.

-

Increased Efficiency: Optimizing reaction times and minimizing side reactions can lead to higher yields and reduced purification efforts.

Safety, Health, and Environmental (SHE) Considerations

A thorough risk assessment must be conducted before performing this synthesis, especially on a larger scale.

Chemical Hazards

| Chemical | Hazards | Personal Protective Equipment (PPE) |

| n-Butyllithium | Pyrophoric, corrosive, reacts violently with water.[12] | Flame-retardant lab coat, safety glasses, face shield, chemical-resistant gloves (e.g., nitrile). |

| Thionyl chloride | Corrosive, lachrymator, reacts with water to release toxic gases. | Lab coat, safety glasses, face shield, chemical-resistant gloves, use in a fume hood. |

| 2-Bromopyridine | Harmful if swallowed, skin and eye irritant. | Lab coat, safety glasses, gloves. |

| Cyclohexylacetyl chloride | Corrosive, causes severe skin burns and eye damage. | Lab coat, safety glasses, face shield, chemical-resistant gloves, use in a fume hood. |

| Tetrahydrofuran (THF) | Highly flammable, can form explosive peroxides upon storage. | Lab coat, safety glasses, gloves. |

Operational Hazards

-

Cryogenic Temperatures: Handling dry ice requires appropriate insulating gloves to prevent frostbite.

-

Exothermic Reactions: The potential for runaway reactions must be mitigated through careful control of reaction parameters.

-

Pressure Build-up: Reactions should be conducted in appropriately vented glassware or reactors.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quenched organolithium waste should be handled as a separate waste stream.

Conclusion: A Pathway to Robust and Scalable Synthesis

The successful scale-up of the synthesis of this compound is a multifaceted challenge that extends beyond simple procedural execution. It demands a holistic approach that integrates a sound understanding of the reaction chemistry, meticulous attention to process safety, and the strategic implementation of modern analytical tools. By carefully selecting the synthetic route, diligently controlling reaction parameters, and leveraging the real-time insights provided by PAT, researchers and drug development professionals can navigate the complexities of this synthesis to achieve a robust, safe, and efficient manufacturing process. This guide provides a foundational framework for this endeavor, emphasizing the critical thinking and experimental rigor necessary for success in the pharmaceutical industry.

References

-

Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (2025). Request PDF. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. [Link]

-

Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]

-

2-Lithiopyridine. (n.d.). Request PDF. [Link]

-

Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. (2014). ACS Publications. [Link]

-

Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. [Link]

-

Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. (2009). Organic Process Research & Development. [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. [Link]

-

Recent Developments in Negishi Cross-Coupling Reactions. (n.d.). ACS Catalysis. [Link]

- CN104402805A - 2-bromopyridine synthesis method. (n.d.).

-

Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (2025). Request PDF. [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [Link]

-

Drug Development Study | Real-Time Monitoring with PAT. (n.d.). AGC Biologics. [Link]

-

Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). (n.d.). ResearchGate. [Link]

-

Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. (n.d.). ResearchGate. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC. [Link]

-

Synthesis of allenyl ketones and their palladium-catalyzed cycloisomerization/dimerization: approaching the limits. (n.d.). Sci-Hub. [Link]

-

USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. (n.d.). ResearchGate. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

-

palladium catalyzed synthesis of heterocycles. (n.d.). IUPAC. [Link]

-

2-bromopyridine. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. (n.d.). Organic Syntheses. [Link]

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (n.d.). PMC. [Link]

-

Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate. (2012). Organic Process Research & Development. [Link]

-

Lithiation Reaction. (n.d.). American Chemical Society. [Link]

-

Scaling up API Syntheses. (n.d.). Pharmaceutical Technology. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. (n.d.). Bucknell Digital Commons. [Link]

-

Palladium Catalysis in the Synthesis of Hydroxymethylfuryl Pyrimidinyl Ketones. (2025). ResearchGate. [Link]

-

Process control and real-time monitoring of Grignard reactions. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]

-

Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]

-

Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (2025). Request PDF. [Link]

-

Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC. [Link]

-

Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. (2025). Request PDF. [Link]

-

Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (2025). ResearchGate. [Link]

-

Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering. [Link]

-

Preparation of 2-bromopyridine. (n.d.). PrepChem.com. [Link]

-

Safe handling of organolithium compounds in the laboratory. (2025). Request PDF. [Link]

-

2-Bromopyridine. (n.d.). Wikipedia. [Link]

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis routes of Cyclohexylacetyl chloride [benchchem.com]

- 15. researchgate.net [researchgate.net]